(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Brand Name:
Vulcanchem
CAS No.:
105301-43-7
VCID:
VC20784888
InChI:
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1
SMILES:
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
Molecular Formula:
C18H21NO
Molecular Weight:
267.4 g/mol
(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
CAS No.: 105301-43-7
Cat. No.: VC20784888
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105301-43-7 |
|---|---|
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | (5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1 |
| Standard InChI Key | VIIFGDUCRDGNRG-QGZVFWFLSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1O)[C@H](CN(CC2)C)C3=CC=CC=C3 |
| SMILES | CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
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